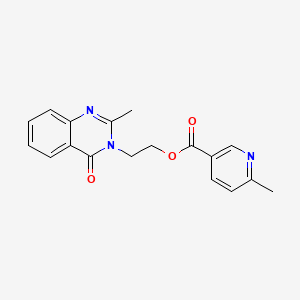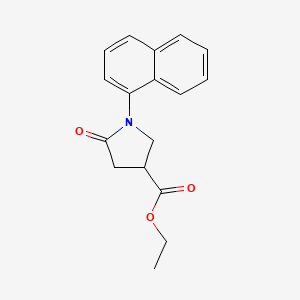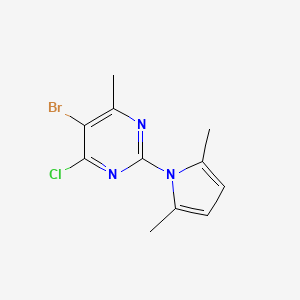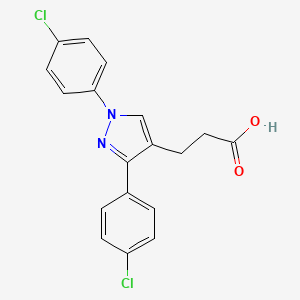
5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as GSK-J4 and is an inhibitor of the histone demethylase enzyme JMJD3.
Wirkmechanismus
The mechanism of action of 5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves the inhibition of the histone demethylase enzyme JMJD3. This enzyme plays a crucial role in the regulation of various cellular processes by removing methyl groups from histone proteins, which affect gene expression. Inhibition of this enzyme by GSK-J4 leads to the accumulation of methylated histones, which results in the repression of various pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the expression of various pro-inflammatory genes, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. This compound has also been shown to have anti-tumor properties and has potential applications in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide in lab experiments has several advantages and limitations. One of the main advantages is its potent inhibitory activity against the histone demethylase enzyme JMJD3, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, its use in lab experiments is limited due to its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide. One of the main directions is to explore its potential applications in the treatment of various inflammatory diseases and cancer. Further studies are also needed to elucidate its mechanism of action and to identify potential targets for its therapeutic applications. Additionally, the development of more cost-effective synthesis methods and the optimization of its pharmacokinetic properties are also important areas of future research.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potent inhibitory activity against the histone demethylase enzyme JMJD3 makes it a valuable tool for studying the role of this enzyme in various cellular processes. Its potential applications in the treatment of inflammatory diseases and cancer make it a promising therapeutic agent. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of 5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves the reaction of tert-butyl 4-methoxybenzenesulfonate with 3-pyridinemethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N-bromosuccinimide to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-tert-butyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been widely used in scientific research due to its potential applications in various fields. It has been found to be a potent inhibitor of the histone demethylase enzyme JMJD3, which plays a crucial role in various cellular processes such as differentiation, inflammation, and immune response. This compound has been shown to inhibit the expression of various pro-inflammatory genes and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
5-tert-butyl-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-17(2,3)14-7-8-15(22-4)16(10-14)23(20,21)19-12-13-6-5-9-18-11-13/h5-11,19H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLWBYRUJSPYBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B604149.png)



![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604153.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604154.png)
![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604156.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(1-piperazinyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B604160.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(4-morpholinyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B604161.png)
![4-{5-[(2-oxotetrahydro-3-furanyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B604163.png)